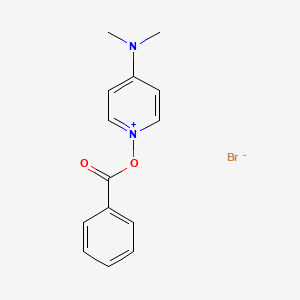
1-(Benzoyloxy)-4-(dimethylamino)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzoyloxy)-4-(dimethylamino)pyridin-1-ium bromide is a pyridinium salt, a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
Méthodes De Préparation
The synthesis of 1-(Benzoyloxy)-4-(dimethylamino)pyridin-1-ium bromide typically involves the reaction of 4-(dimethylamino)pyridine with benzoyl chloride in the presence of a base, followed by the addition of hydrobromic acid to form the bromide salt. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or acetonitrile.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of automated reactors .
Analyse Des Réactions Chimiques
1-(Benzoyloxy)-4-(dimethylamino)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, thiolates.
Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(Benzoyloxy)-4-(dimethylamino)pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role as an anti-cholinesterase inhibitor, which could have implications in treating neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 1-(Benzoyloxy)-4-(dimethylamino)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. For example, as an anti-cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
1-(Benzoyloxy)-4-(dimethylamino)pyridin-1-ium bromide can be compared with other pyridinium salts, such as:
- 1-(Carboxymethyl)pyridinium bromide
- 1-Benzyl-3-hydroxy-3-phenyl-2,3-dihydro-imidazo(1,2-a)pyridin-1-ium bromide
- 2-Hydroxy-1,2-diphenyl-2,3-dihydro-imidazo(1,2-a)pyridin-1-ium bromide
These compounds share similar structural features but differ in their functional groups and specific applications.
Propriétés
Numéro CAS |
112406-28-7 |
|---|---|
Formule moléculaire |
C14H15BrN2O2 |
Poids moléculaire |
323.18 g/mol |
Nom IUPAC |
[4-(dimethylamino)pyridin-1-ium-1-yl] benzoate;bromide |
InChI |
InChI=1S/C14H15N2O2.BrH/c1-15(2)13-8-10-16(11-9-13)18-14(17)12-6-4-3-5-7-12;/h3-11H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
OYNVHWBPAZRONQ-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=[N+](C=C1)OC(=O)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)

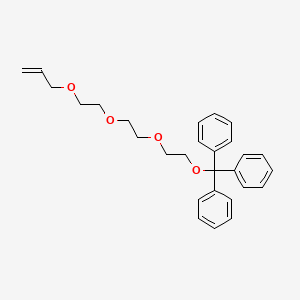

![Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14305323.png)
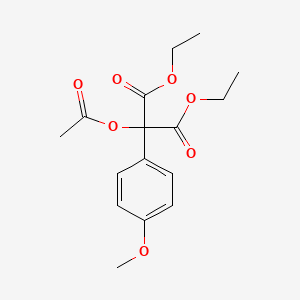
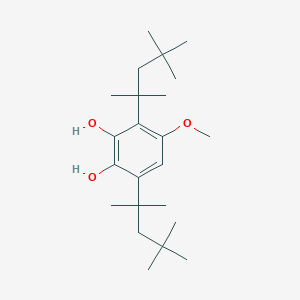
![2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14305344.png)
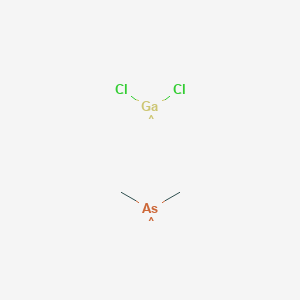
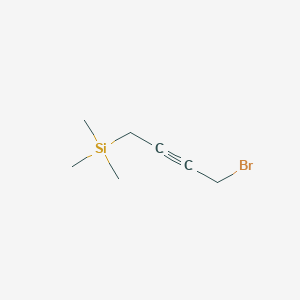
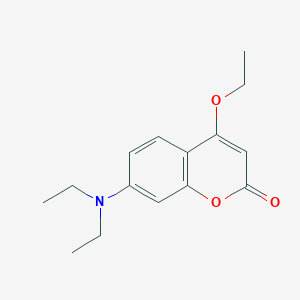

![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
